molecular formula C13H18 B14526101 4-Cyclopentyl-1,2-dimethylbenzene CAS No. 62379-88-8

4-Cyclopentyl-1,2-dimethylbenzene

Cat. No.: B14526101
CAS No.: 62379-88-8
M. Wt: 174.28 g/mol
InChI Key: ASXSLLOIAKGGFI-UHFFFAOYSA-N
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Description

4-Cyclopentyl-1,2-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with methyl groups at positions 1 and 2 and a cyclopentyl group at position 3. This structure combines the electron-donating effects of alkyl substituents with the steric bulk of the cyclopentyl moiety, influencing its physical, chemical, and applicative properties.

Properties

CAS No.

62379-88-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

4-cyclopentyl-1,2-dimethylbenzene

InChI

InChI=1S/C13H18/c1-10-7-8-13(9-11(10)2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3

InChI Key

ASXSLLOIAKGGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 1,2-dimethylbenzene (o-xylene) with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-1,2-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding cycloalkane derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cycloalkane derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

4-Cyclopentyl-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.

    Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-1,2-dimethylbenzene depends on its specific application and the context in which it is used. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituent Effects
1,2-Dimethylbenzene C₈H₁₀ 106.16 -25 144 Electron-donating methyl groups enhance ring reactivity
3-Nitro-1,2-dimethylbenzene C₈H₉NO₂ 151.16 Not reported ~250 (estimated) Nitro group directs electrophilic substitution to meta positions
This compound C₁₃H₁₈ 172.27 Not reported ~280 (estimated) Cyclopentyl group increases steric hindrance and lipophilicity

Physicochemical and Application Differences

  • Solubility and Lipophilicity : The cyclopentyl group in this compound significantly enhances lipophilicity compared to o-xylene, making it more suitable for hydrophobic applications (e.g., organic solvents, lipid-based drug formulations). Nitro derivatives exhibit polar characteristics due to the nitro group, increasing solubility in polar aprotic solvents.
  • Thermal Stability : Cyclopentyl-substituted aromatics generally exhibit higher boiling points (~280°C estimated) than o-xylene (144°C) due to increased molecular weight and van der Waals interactions.
  • Reactivity : The electron-donating methyl and cyclopentyl groups in this compound activate the ring toward electrophilic substitution, whereas nitro derivatives are deactivated and favor meta-substitution in further reactions .

Research Findings and Challenges

  • Synthetic Challenges : Achieving regioselective cyclopentyl substitution on 1,2-dimethylbenzene requires precise control of reaction conditions (e.g., catalyst loading, solvent polarity) to avoid polysubstitution, as observed in biphenyl systems .
  • Comparative Stability : Cyclopentyl-substituted compounds exhibit greater oxidative stability than nitro derivatives, which are prone to reduction under acidic or catalytic conditions .

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